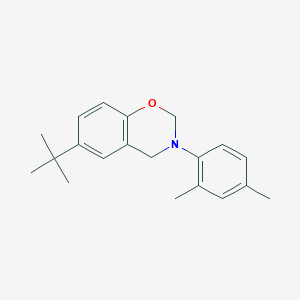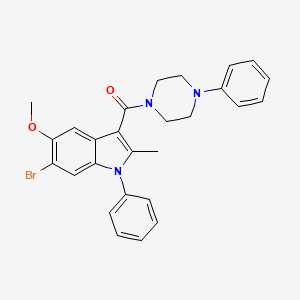![molecular formula C16H30NO2+ B11583229 1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium](/img/structure/B11583229.png)
1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM is a chemical compound known for its potent and selective inhibition of the NLRP3 inflammasome. This compound has garnered significant attention in the field of immunology and inflammation research due to its ability to modulate inflammatory responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM involves multiple steps. The key steps include the formation of the pyrrolidinium ring and the attachment of the cyclohexylpropoxy group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinium ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include peroxycarboxylic acids for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules
Biology: Studied for its role in modulating inflammatory responses and its potential therapeutic applications
Medicine: Investigated for its potential use in treating inflammatory diseases such as multiple sclerosis and rheumatoid arthritis
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The compound exerts its effects by selectively inhibiting the NLRP3 inflammasome, a key component of the immune system involved in the activation of inflammatory responses. By blocking the activation of NLRP3, the compound reduces the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . This inhibition occurs through the binding of the compound to specific sites on the NLRP3 protein, preventing its activation and subsequent downstream signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MCC950 (CP-456773): Another potent NLRP3 inhibitor with similar properties and applications
CRID3: A compound with comparable inhibitory effects on the NLRP3 inflammasome
Uniqueness
1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM stands out due to its high selectivity and potency in inhibiting the NLRP3 inflammasome. Its unique chemical structure allows for effective binding to the NLRP3 protein, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H30NO2+ |
|---|---|
Molekulargewicht |
268.41 g/mol |
IUPAC-Name |
3-cyclohexylpropyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C16H30NO2/c1-17(11-5-6-12-17)14-16(18)19-13-7-10-15-8-3-2-4-9-15/h15H,2-14H2,1H3/q+1 |
InChI-Schlüssel |
YXEPXCZEWZUSHB-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCC1)CC(=O)OCCCC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11583150.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583154.png)

methanone](/img/structure/B11583157.png)

![N-(4-methylbenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11583174.png)
![N-(3-methylphenyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11583179.png)
![6-(4-methoxyphenyl)-N-(2-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583180.png)
![N-(4-methoxybenzyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583182.png)
![6-(4-ethoxyphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583187.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide](/img/structure/B11583192.png)
![N-(4-ethylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11583193.png)

![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide](/img/structure/B11583208.png)
